molecular formula C5H7N5O3S B2914177 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide CAS No. 329709-86-6

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide

Cat. No.: B2914177
CAS No.: 329709-86-6
M. Wt: 217.2
InChI Key: FMLOLHNIUXWSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C8H8N4O2S. It is a derivative of triazine, a class of nitrogen-containing heterocycles, and contains a sulfanyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide typically involves the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl with thioacetic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the sulfanyl group.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{2- (3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'- (E)- (2 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding hydrazine derivative.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfonyl]acetohydrazide.

  • Reduction: Formation of 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide.

  • Substitution: Formation of various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of triazine derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl derivatives: These compounds share a similar triazine core but differ in their substituents.

  • Acetohydrazide derivatives: These compounds contain the acetohydrazide moiety but have different heterocyclic structures.

Uniqueness: 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is unique due to its specific combination of the triazine ring and the sulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, cytotoxicity profiles, and structure-activity relationships (SAR).

The molecular formula of this compound is C5H7N5O3SC_5H_7N_5O_3S with a molecular weight of approximately 189.25 g/mol. It features a triazine ring which is significant in many pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties:

Antimicrobial Activity

Research indicates that derivatives of the triazine framework exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds similar to this hydrazide have shown MIC values ranging from 0.07 to 0.32 µM against Mycobacterium tuberculosis H37Rv, comparable to standard antitubercular agents like isoniazid .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). Notably:

  • Selectivity Index (SI): The most active derivatives had a high selectivity index (SI), indicating low toxicity towards normal cells while maintaining potent antimycobacterial activity. For example, one derivative exhibited an SI of 3516 against HEK-293 cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the triazine structure influence biological activity:

  • Functional Groups: The presence of specific substituents on the triazine ring significantly affects both antimicrobial potency and cytotoxicity.
  • Hydrazone Linkage: The hydrazone functional group enhances interaction with microbial targets while minimizing toxicity to mammalian cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from the triazine scaffold:

  • Case Study 1: A study synthesized sulfonyl hydrazones which demonstrated potent activity against M. tuberculosis, with some derivatives achieving MIC values as low as 0.07 µM .
  • Case Study 2: Another investigation focused on thiazole derivatives revealed that modifications at specific positions on the phenyl ring could enhance antiproliferative activity against cancer cell lines .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTarget OrganismMIC (µM)Cytotoxicity (IC50)Selectivity Index
3dM. tuberculosis0.073>25003516
5kM. tuberculosis0.07>20002979

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3S/c6-8-2(11)1-14-4-3(12)7-5(13)10-9-4/h1,6H2,(H,8,11)(H2,7,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOLHNIUXWSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.